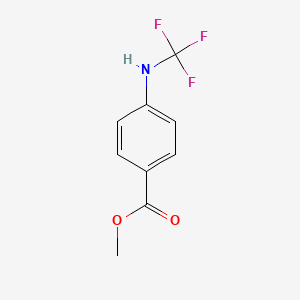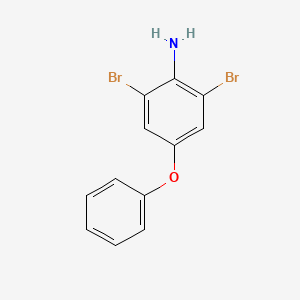
2,6-Dibromo-4-phenoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-phenoxyaniline: is an organic compound that belongs to the class of bromodiphenyl ethers It is characterized by the presence of two bromine atoms and a phenoxy group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-phenoxyaniline typically involves the bromination of 4-phenoxyaniline. One common method includes the use of bromine or bromide salts in an aqueous acidic medium. For instance, a green process has been developed where 4-nitroaniline is brominated using a 2:1 bromide-bromate couple under ambient conditions . This method is advantageous as it avoids the use of organic solvents and allows for the recycling of the aqueous acidic filtrate.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-4-phenoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenoxy and aniline groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the phenoxy or aniline groups.
Applications De Recherche Scientifique
Chemistry: 2,6-Dibromo-4-phenoxyaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated phenoxy compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure imparts desirable properties such as flame retardancy and stability.
Mécanisme D'action
The mechanism of action of 2,6-dibromo-4-phenoxyaniline involves its interaction with specific molecular targets. The bromine atoms and phenoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,6-Dibromo-4-phenoxyphenol: This compound shares a similar structure but has a hydroxyl group instead of an aniline group.
2,6-Dibromo-4-nitroaniline: This compound has a nitro group instead of a phenoxy group and is used in the synthesis of azo dyes.
Uniqueness: 2,6-Dibromo-4-phenoxyaniline is unique due to its combination of bromine atoms and a phenoxy group attached to an aniline core. This structure imparts specific chemical properties that make it valuable for various applications, including its use as an intermediate in organic synthesis and its potential biological activity.
Propriétés
Numéro CAS |
88149-51-3 |
|---|---|
Formule moléculaire |
C12H9Br2NO |
Poids moléculaire |
343.01 g/mol |
Nom IUPAC |
2,6-dibromo-4-phenoxyaniline |
InChI |
InChI=1S/C12H9Br2NO/c13-10-6-9(7-11(14)12(10)15)16-8-4-2-1-3-5-8/h1-7H,15H2 |
Clé InChI |
BFTOBPAULBIMEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


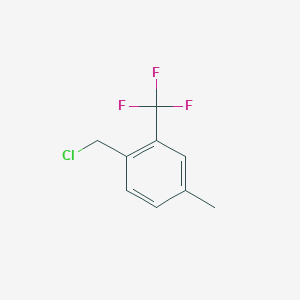

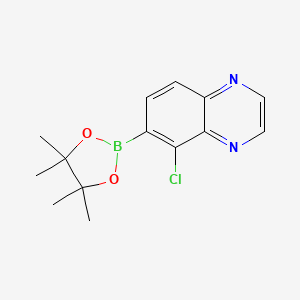
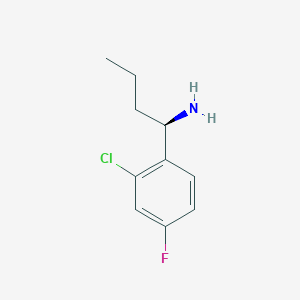
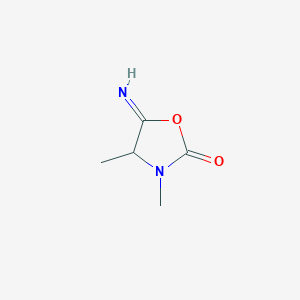
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)
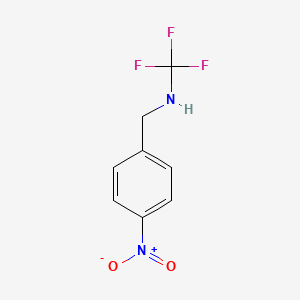
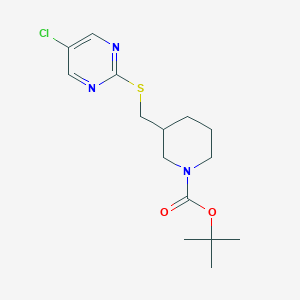
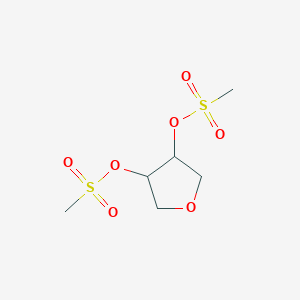
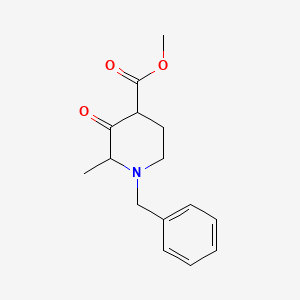
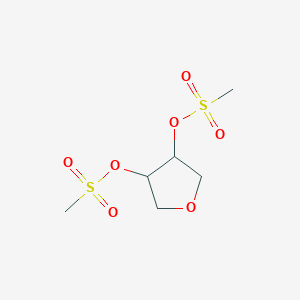
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)

